

A Comparative Guide to Fatigue Crack Growth Rates in Al-Cu-Li Alloys

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Compound of Interest

Compound Name: Aluminum;copper

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This guide provides a comprehensive comparison of fatigue crack growth (FCG) rates in various Aluminum-Copper-Lithium (Al-Cu-Li) alloys, benchmarked against conventional aluminum alloys widely used in the aerospace industry. The data and methodologies presented are curated for researchers, scientists, and materials development professionals to facilitate informed alloy selection and to provide a baseline for future research.

Data Presentation: Fatigue Crack Growth Properties

The following table summarizes the fatigue crack growth (FCG) behavior of selected Al-Cu-Li alloys in comparison to conventional Al alloys. The data is presented as a range of fatigue crack growth rates (da/dN) at a specific stress intensity factor range (ΔK), along with the threshold stress intensity factor range (ΔK_{th}) where crack growth effectively ceases, and the Paris law exponent (m), which describes the slope of the da/dN vs. ΔK curve in the stable crack growth regime.

Alloy	Temper	ΔK at $da/dN \approx 10^{-8}$ m/cycle (MPa \sqrt{m})	Paris Law Exponent (m)	ΔK_{th} (MPa \sqrt{m})	Test Environment	R-ratio	Reference
Al-Cu-Li Alloys							
2050	T84	~5-7	2.5 - 3.5	~2.0-3.0	Air	0.1	[1][2]
2195	T8	~6-8	2.8 - 3.8	~2.5-3.5	Air, Low Temp	0.1	[3][4][5]
2A97	T3	~5-6	2.7 - 3.2	~2.2-2.8	Air	N/A	[6]
8090	N/A	~4-6	2.9 - 4.0	~3.0-4.0	Air	0.3	[7][8]
Conventional Al Alloys							
2024	T3/T351	~7-9	3.0 - 4.0	~2.5-3.5	Air	0.1, 0.3	[7][8][9]
7050	T7451	~6-8	2.6 - 3.6	~2.0-3.0	Air	0.1	[2]
7075	T6	~8-10	3.5 - 4.5	~2.0-3.0	Air	N/A	[10]

Note: The values presented are approximate and can vary significantly with processing, specimen orientation, and specific test conditions.[11] Readers are encouraged to consult the primary literature for detailed data.

Experimental Protocols

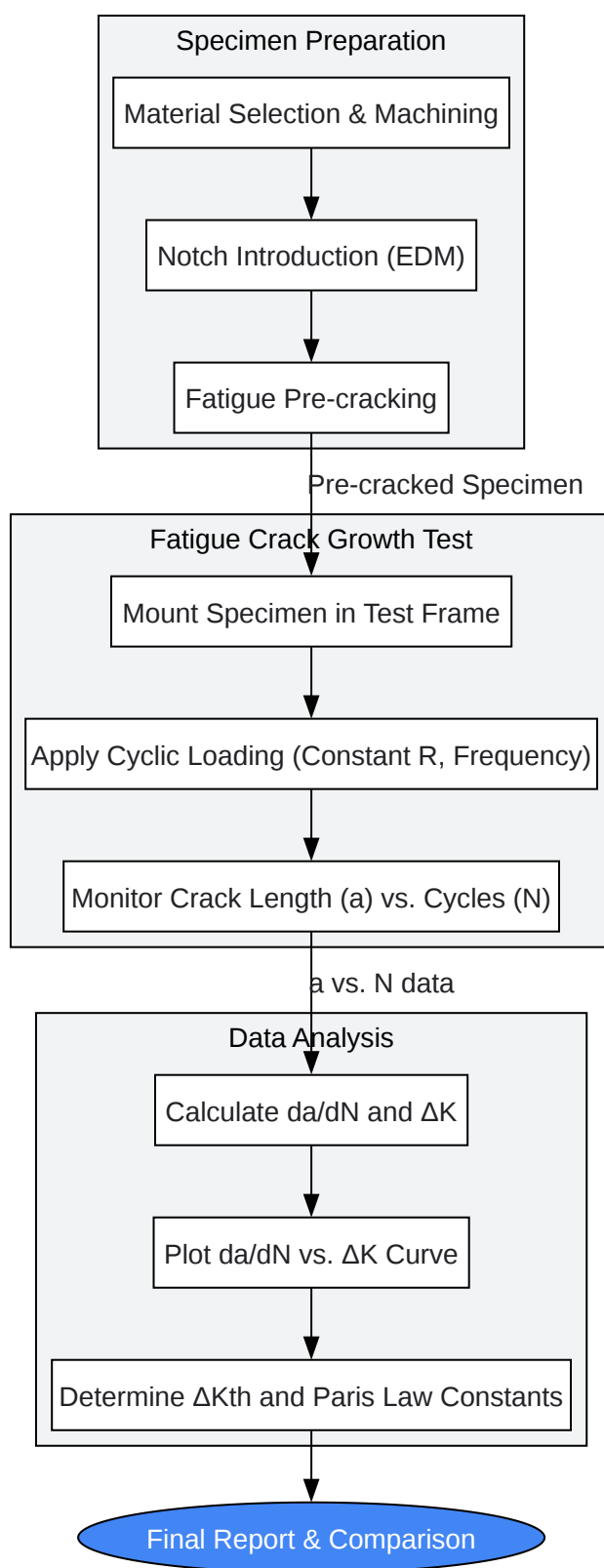
The fatigue crack growth data presented in this guide are primarily generated following standardized test methods, most commonly ASTM E647, "Standard Test Method for Measurement of Fatigue Crack Growth Rates." [9][12][13]

A Generalized Experimental Protocol for Fatigue Crack Growth Testing:

- Specimen Preparation:
 - Compact tension (CT) or middle-tension (M(T)) specimens are machined from the alloy plate or extrusion.[\[12\]](#)[\[13\]](#)
 - Specimen orientation relative to the rolling direction (e.g., L-T, T-L) is critical and must be documented, as FCG properties can be highly anisotropic.[\[4\]](#)[\[11\]](#)
 - A sharp initial notch is introduced, typically by electrical discharge machining (EDM), followed by fatigue pre-cracking to generate a sharp crack front.
- Test Setup:
 - The specimen is mounted in a servo-hydraulic or electro-mechanical test frame equipped with a high-precision load cell.
 - A crack length measurement system is employed. Common methods include the compliance method (based on crack mouth opening displacement) or optical methods.[\[9\]](#)
- Testing Procedure:
 - A cyclic load is applied to the specimen with a constant amplitude sinusoidal waveform.[\[9\]](#)
 - The test is typically conducted at a constant stress ratio ($R = K_{min}/K_{max}$) and frequency (e.g., 10-20 Hz).[\[2\]](#)[\[9\]](#)
 - To determine the near-threshold fatigue crack growth rates, a load-shedding procedure is often used, where the applied load is gradually decreased as the crack grows.[\[13\]](#)
 - Crack length (a) is monitored continuously as a function of the number of cycles (N).
- Data Analysis:
 - The fatigue crack growth rate (da/dN) is calculated from the a vs. N data.
 - The stress intensity factor range (ΔK) is calculated based on the applied load, crack length, and specimen geometry.

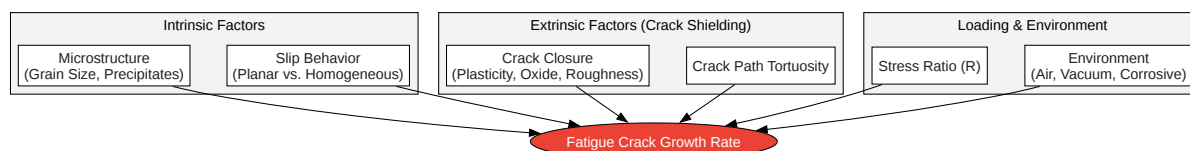
- The results are plotted as $\log(da/dN)$ versus $\log(\Delta K)$ to generate the characteristic FCG curve, from which the threshold (ΔK_{th}) and Paris law constants (C and m) are determined.

Mandatory Visualization



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Caption: Experimental workflow for fatigue crack growth testing.



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Caption: Key factors influencing fatigue crack growth in Al-Cu-Li alloys.

Discussion

Third-generation Al-Cu-Li alloys, such as 2050 and 2195, generally exhibit superior fatigue crack growth resistance compared to conventional 2xxx and 7xxx series alloys.[1][14] This improved performance is largely attributed to extrinsic mechanisms, particularly crack tip shielding.[10][15]

The primary mechanisms contributing to the enhanced FCG resistance in Al-Cu-Li alloys are:

- **Crack Path Tortuosity:** The presence of coherent, shearable δ' (Al_3Li) and T1 (Al_2CuLi) precipitates promotes planar slip, leading to a more tortuous, crystallographic crack path.[16][17] This deviation from a straight path reduces the effective stress intensity at the crack tip.
- **Roughness-Induced Crack Closure:** The faceted and tortuous crack surfaces lead to premature contact between the crack faces during the unloading portion of the fatigue cycle.[7][8] This "wedging" effect shields the crack tip from the full applied stress range, thereby slowing down the crack growth rate.

It is important to note that the benefits of crack shielding are most pronounced for long cracks and at low to medium stress ratios.[10] For short cracks or under high R-ratio conditions, the FCG advantage of Al-Cu-Li alloys may be diminished as crack closure effects are minimized.[10] Furthermore, environmental factors, such as moisture, can accelerate crack growth rates

in Al-Cu-Li alloys, a behavior that is also observed in conventional high-strength aluminum alloys.[10]

The ongoing development of Al-Cu-Li alloys focuses on optimizing the balance between strength, toughness, and fatigue performance through tailored chemical compositions and advanced thermomechanical processing.[1][14][17] These efforts aim to produce alloys with a more homogeneous slip distribution to improve ductility and short crack behavior while retaining the excellent long-crack FCG resistance that makes them attractive for damage-tolerant designs in aerospace applications.[17]

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